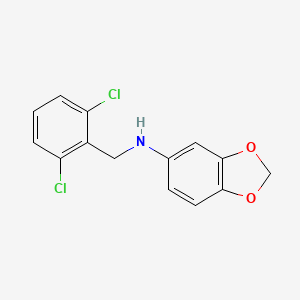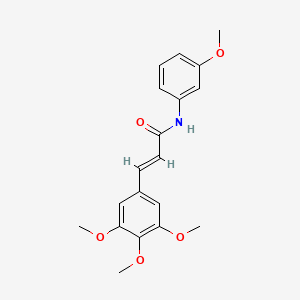
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide, also known as BNIPIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BNIPIT belongs to the class of hydrazide derivatives, which have been extensively studied for their various biological activities.
Mécanisme D'action
The exact mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by targeting various cellular pathways. For instance, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, and their inhibition leads to the disruption of the cell wall and ultimately the death of the bacterium. Moreover, this compound has been reported to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the biosynthesis of mycolic acids. Furthermore, this compound has been reported to possess antibacterial and antifungal activity by inhibiting the activity of various enzymes involved in bacterial and fungal metabolism. Additionally, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Moreover, this compound is relatively easy to synthesize and purify, making it a suitable candidate for further drug development. However, there are also some limitations associated with this compound. For instance, the exact mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its cellular targets and pathways. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models before it can be considered for clinical trials.
Orientations Futures
There are several future directions for the research on N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and tuberculosis. Moreover, further studies are needed to explore the potential of this compound as an antibacterial and antifungal agent. Additionally, the mechanism of action of this compound needs to be further elucidated to identify its cellular targets and pathways. Furthermore, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models to determine its potential for clinical use. Finally, the synthesis of this compound derivatives with improved potency and selectivity is an area of active research.
Méthodes De Synthèse
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide involves the reaction between 5-isopropyl-3-thiophenecarbohydrazide and 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization. The chemical structure of this compound is confirmed by various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit a wide range of biological activities, including anticancer, antitubercular, antimicrobial, and anti-inflammatory properties. Several studies have reported the potential of this compound as a promising lead compound for the development of novel drugs. For instance, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been shown to possess potent antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This compound has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains. Furthermore, this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10(2)15-6-12(8-22-15)16(19)18-17-7-11-3-4-13-14(5-11)21-9-20-13/h3-8,10H,9H2,1-2H3,(H,18,19)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBYEKHXTKVNFC-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5731797.png)

![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)





![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)



![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)